3-Amino-3-(pyridin-4-yl)acrylonitrile
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Overview
Description
3-Amino-3-(pyridin-4-yl)acrylonitrile is an organic compound with the molecular formula C8H7N3 It is a derivative of acrylonitrile, featuring an amino group and a pyridinyl group attached to the acrylonitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(pyridin-4-yl)acrylonitrile typically involves the reaction of 4-pyridinecarboxaldehyde with malononitrile in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product through a Knoevenagel condensation followed by cyclization and dehydration steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the laboratory-scale synthesis methods can be scaled up with appropriate modifications to reaction conditions, purification processes, and equipment to meet industrial requirements.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(pyridin-4-yl)acrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-Amino-3-(pyridin-4-yl)acrylonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-Amino-3-(pyridin-4-yl)acrylonitrile is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(pyridin-2-yl)acrylonitrile
- 3-Amino-3-(pyridin-3-yl)acrylonitrile
- 3-Amino-3-(pyridin-5-yl)acrylonitrile
Uniqueness
3-Amino-3-(pyridin-4-yl)acrylonitrile is unique due to the position of the pyridinyl group at the 4-position, which can influence its reactivity and interactions compared to other isomers. This positional difference can lead to variations in its chemical and biological properties, making it a compound of interest for specific applications .
Properties
Molecular Formula |
C8H7N3 |
---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
(Z)-3-amino-3-pyridin-4-ylprop-2-enenitrile |
InChI |
InChI=1S/C8H7N3/c9-4-1-8(10)7-2-5-11-6-3-7/h1-3,5-6H,10H2/b8-1- |
InChI Key |
ZVNIUIBZGBTMOF-QPIMQUGISA-N |
Isomeric SMILES |
C1=CN=CC=C1/C(=C/C#N)/N |
Canonical SMILES |
C1=CN=CC=C1C(=CC#N)N |
Origin of Product |
United States |
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